molecular formula C26H18ClN3O4 B11552208 4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

Cat. No.: B11552208
M. Wt: 471.9 g/mol
InChI Key: QZLUCWNZXPRYTA-UHFFFAOYSA-N
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Description

4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a chlorinated phenol ring, a nitro group, and a naphthyl-substituted benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves a multi-step process. One common method includes the condensation of 4-chloro-3,5-dimethyl-2-hydroxybenzaldehyde with 2-(naphthalen-1-yl)-1,3-benzoxazole-5-amine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution of the chlorine atom can yield various substituted phenol derivatives.

Scientific Research Applications

4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique chemical structure and potential biological activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated phenols, nitro-substituted phenols, and benzoxazole derivatives. Examples include:

  • 4-chloro-3,5-dimethylphenol
  • 2-nitrophenol
  • 2-(naphthalen-1-yl)-1,3-benzoxazole

Uniqueness

What sets 4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H18ClN3O4

Molecular Weight

471.9 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-2-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)iminomethyl]-6-nitrophenol

InChI

InChI=1S/C26H18ClN3O4/c1-14-20(25(31)24(30(32)33)15(2)23(14)27)13-28-17-10-11-22-21(12-17)29-26(34-22)19-9-5-7-16-6-3-4-8-18(16)19/h3-13,31H,1-2H3

InChI Key

QZLUCWNZXPRYTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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